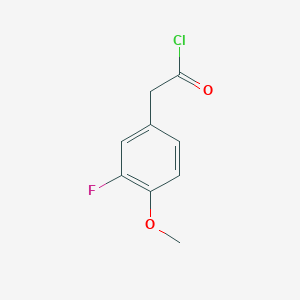

(3-Fluoro-4-methoxyphenyl)acetyl chloride

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-8-3-2-6(4-7(8)11)5-9(10)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNUBJAIBASRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis

(3-Fluoro-4-methoxyphenyl)acetyl chloride can be synthesized from commercially available precursors through reactions that introduce fluorine and methoxy substituents onto the aromatic ring, followed by acylation processes. The Friedel-Crafts acylation reaction can also be employed, reacting (3-Fluoro-4-methoxyphenyl)acetic acid with thionyl chloride or oxalyl chloride, typically using aluminum chloride as a catalyst. To prevent hydrolysis of the acyl chloride, anhydrous conditions are essential.

Industrial Production

Industrial production of this compound may implement continuous flow processes to attain high yield and purity. Automated systems for reagent addition and precise temperature control can optimize reaction conditions and minimize by-product formation.

Chemical Reactions

This compound participates in various chemical reactions:

- Nucleophilic Substitution Reacts with nucleophiles like amines, alcohols, and thiols, yielding corresponding amides, esters, and thioesters. Typically, this reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures.

- Hydrolysis Reacts with water to produce (3-Fluoro-4-methoxyphenyl)acetic acid and hydrochloric acid. This is typically conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.

- Reduction Can be reduced to (3-Fluoro-4-methoxyphenyl)ethanol using reducing agents like lithium aluminum hydride. This is Performed under anhydrous conditions with a suitable reducing agent.

Mechanism of Action

This compound acts through its reactivity as an acylating agent. It forms covalent bonds with nucleophiles, modifying the structure and function of target molecules. The fluorine and methoxy substituents influence the compound’s reactivity and selectivity in these reactions.

Data Table

| Property | Description |

|---|---|

| Chemical Formula | C_10H_10ClFO |

| Molecular Weight | ≈ 202.64 g/mol |

| Substituents Influence | The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups influences their reactivity patterns. |

| Applications | Pharmaceutical intermediates, specialty chemical synthesis. |

| Reactions | Reacts with nucleophiles to form amides, esters, and thioesters; hydrolyzes to form (3-Fluoro-4-methoxyphenyl)acetic acid; reduces to (3-Fluoro-4-methoxyphenyl)ethanol. |

| Conditions | Anhydrous conditions for synthesis and reduction to prevent unwanted reactions. Temperature and reaction time require careful control. |

| Analytical Techniques | Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structure and purity. |

| Reactivity | High reactivity due to the acyl chloride functional group, making it a valuable intermediate in organic synthesis. The fluoro and methoxy substituents affect its reactivity and selectivity. |

| Mechanism | Acts as an acylating agent, forming covalent bonds with nucleophiles. |

| Kinetic Studies | Kinetic studies can reveal how substituents affect nucleophilicity and electrophilicity during transformations. |

| Handling and Storage Data | Boiling point ranges and specific heat capacities are essential for handling and storage considerations. |

Chemical Reactions Analysis

Acylation Reactions

This compound serves as an efficient acylating agent in nucleophilic substitution reactions due to its high electrophilicity at the carbonyl carbon.

Amidation

Reacts readily with primary and secondary amines to form substituted amides.

Example Reaction:

Esterification

Forms esters via reaction with alcohols:

Thioester Formation

Reacts with thiols to generate thioesters:

-

Conditions: Mild bases (e.g., Na₂CO₃) in polar aprotic solvents.

Friedel-Crafts Acylation

The electron-rich aromatic ring enables electrophilic substitution, though competing O-acylation may occur.

Example:

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position can participate in SNAr reactions under specific conditions.

Example:

-

Challenges: Steric hindrance from the methoxy group reduces reactivity compared to non-substituted analogs .

Reduction

The acyl chloride can be reduced to aldehydes or alcohols:

Oxidation

Stable under mild oxidative conditions but decomposes in strong oxidizers (e.g., KMnO₄).

Reaction Optimization Data

Comparative analysis of bases for amidation:

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Pyridine | THF | 25 | 85 | |

| Na₃PO₄ | DCE | 85 | 81 | |

| K₃PO₄ | DCM | 70 | 80 | |

| NaHCO₃ | Acetone | 40 | 24 |

Mechanistic Insights

-

Acylation: Proceeds via a two-step mechanism:

-

Nucleophilic attack by amine/alcohol/thiol at the carbonyl carbon.

-

Elimination of HCl, facilitated by a base.

-

-

Friedel-Crafts: AlCl₃ activates the acyl chloride, forming a reactive acylium ion that attacks the aromatic ring .

This compound’s dual electronic effects (fluoro vs. methoxy) and versatile reactivity make it valuable in pharmaceutical synthesis and materials science. Future studies could explore its use in asymmetric catalysis or bioorthogonal chemistry.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of (3-Fluoro-4-methoxyphenyl)acetyl chloride is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a key building block for creating complex organic molecules, including anti-inflammatory drugs and other therapeutic agents.

Case Study: Deracoxib Synthesis

A notable example is the synthesis of deracoxib, a non-steroidal anti-inflammatory drug (NSAID). The preparation involves multiple steps where this compound is reacted with 2-fluorophenylmethyl ether in the presence of aluminum trichloride as a catalyst. This reaction yields 3-fluoro-4-methoxyacetophenone, which is further processed to produce deracoxib with a high yield (87%) .

Development of Agrochemicals

The compound has also found applications in the development of agrochemicals. Its ability to modify biological activity makes it suitable for creating herbicides and pesticides that target specific plant pathways without affecting non-target species.

Synthesis of Novel Agrochemical Derivatives

Research indicates that derivatives synthesized from this compound exhibit enhanced herbicidal properties. For instance, the compound has been utilized to create novel chalcone derivatives that demonstrate cytotoxic activity against various plant pathogens .

The biological applications of this compound extend to its role in medicinal chemistry, particularly in developing compounds with antitumor and antimicrobial properties.

Antitumor Activity

Studies have shown that certain derivatives synthesized from this compound exhibit significant antitumor activity. For example, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone has been linked to potential therapeutic effects against cancerous cells .

Synthetic Methodologies

The methodologies employed in synthesizing this compound and its derivatives are critical for its application in research and industry.

| Methodology | Description | Yield (%) |

|---|---|---|

| Aluminum Chloride Catalysis | Reaction with 2-fluorophenylmethyl ether to produce acetophenone derivatives | 92 |

| Ethyl Difluoroacetate Reaction | Reaction with sodium methoxide yielding difluoro derivatives | 96 |

These methodologies highlight the efficiency and effectiveness of using this compound in synthetic pathways .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The fluoro and methoxy substituents on the phenyl ring influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (3-fluoro-4-methoxyphenyl)acetyl chloride , a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The fluorine atom in this compound increases electrophilicity at the carbonyl carbon compared to non-fluorinated analogs (e.g., 4-methoxyphenylacetyl chloride), enhancing its reactivity in acylation reactions . The methoxy group provides moderate electron-donating effects, balancing reactivity and stability.

Functional Group Variations: Phenoxy-substituted analogs (e.g., (3-chloro-4-fluorophenoxy)acetyl chloride) exhibit altered solubility and steric profiles due to the oxygen bridge, limiting their utility in sterically demanding reactions . Amino-ester derivatives (e.g., ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) serve as chiral building blocks, contrasting with the acyl chloride’s role as a reactive intermediate .

Applications: this compound is pivotal in synthesizing anti-inflammatory agents, as evidenced by its use in COX-2 inhibitor precursors . Non-fluorinated analogs like 4-methoxyphenylacetyl chloride are preferred in less reactive systems, such as herbicide production .

Biological Activity

(3-Fluoro-4-methoxyphenyl)acetyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a fluorine atom and a methoxy group on the aromatic ring, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

- Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspases and disrupting microtubule dynamics.

Biological Activity Data

Case Study 1: Alzheimer's Disease

A study investigated the effects of compounds similar to this compound on cholinesterase activity. The results indicated that these compounds could significantly reduce acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound derivatives against various bacterial strains. The findings revealed that these derivatives exhibited potent activity against Staphylococcus aureus and E. coli, highlighting their potential as new antimicrobial agents .

Case Study 3: Cancer Cell Lines

Research focused on the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant cytotoxicity with low IC50 values, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (3-Fluoro-4-methoxyphenyl)acetyl chloride?

- Methodology : The compound can be synthesized via a two-step process:

Acylation : React (3-fluoro-4-methoxyphenyl)acetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux. Catalytic dimethylformamide (DMF) accelerates the reaction by forming a reactive intermediate .

Purification : Distill the crude product under reduced pressure (≤50°C) to isolate the acyl chloride. Monitor reaction completion using TLC (hexane:ethyl acetate, 3:1) .

- Key Considerations : Avoid moisture to prevent hydrolysis to the carboxylic acid. Use inert gas (N₂/Ar) to maintain anhydrous conditions .

Q. How can purity and structural integrity be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the acetyl chloride moiety via ¹³C-NMR (δ ~170 ppm for carbonyl carbon) and ¹H-NMR (singlet at δ ~2.6 ppm for methyl group adjacent to Cl) .

- FT-IR : Identify the C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Elemental Analysis : Validate stoichiometry (C, H, Cl, F) to ensure >98% purity .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Use butyl-rubber gloves (≥0.3 mm thickness), chemical-resistant lab coats, and full-face respirators with AXBEK cartridges to prevent inhalation of vapors .

- Storage : Store in sealed glass containers under inert gas at ≤4°C to minimize degradation and reactivity with atmospheric moisture .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The fluorine atom at the 3-position increases electrophilicity of the carbonyl carbon by inductive effects, accelerating reactions with amines or alcohols. Kinetic studies (e.g., pseudo-first-order rate constants) using HPLC or ¹⁹F-NMR can quantify this effect .

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 4-methoxyphenylacetyl chloride) under identical conditions .

Q. What strategies resolve contradictory spectroscopic data in structural characterization?

- Case Study : Discrepancies in ¹H-NMR signals (e.g., unexpected splitting) may arise from rotameric equilibria or residual solvents.

- Resolution : Use variable-temperature NMR to suppress rotameric effects or employ deuterated solvents with low proton exchange rates (e.g., CDCl₃) .

- Advanced Techniques : X-ray crystallography (using SHELXL ) or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Q. How can computational chemistry predict stability under varying pH and temperature?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Parameters include:

- Activation Energy : For hydrolysis to (3-fluoro-4-methoxyphenyl)acetic acid.

- pKa Prediction : Estimate acid dissociation constants to identify pH-sensitive degradation .

- Validation : Compare computational results with accelerated stability studies (40°C, 75% RH for 4 weeks) analyzed via HPLC .

Q. What are the challenges in scaling up Friedel-Crafts acylations using this reagent?

- Optimization :

- Catalyst Selection : AlCl₃ generates the acetyl cation but competes with fluoride for coordination. Alternative Lewis acids (e.g., FeCl₃) may improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity but require careful waste management due to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.